molecular formula C12H14N2O2 B496742 1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione CAS No. 126473-65-2

1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione

Katalognummer: B496742
CAS-Nummer: 126473-65-2
Molekulargewicht: 218.25g/mol
InChI-Schlüssel: RCAJQQBHCHKXNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione is a heterocyclic compound with the molecular formula C12H14N2O2. It belongs to the quinoxaline family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms in the quinoxaline ring, making it a unique derivative of quinoxalinedione.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione typically involves the condensation of o-phenylenediamine with diethyl oxalate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other quinoxaline derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

126473-65-2

Molekularformel

C12H14N2O2

Molekulargewicht

218.25g/mol

IUPAC-Name

1,4-diethylquinoxaline-2,3-dione

InChI

InChI=1S/C12H14N2O2/c1-3-13-9-7-5-6-8-10(9)14(4-2)12(16)11(13)15/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

RCAJQQBHCHKXNI-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N(C(=O)C1=O)CC

Kanonische SMILES

CCN1C2=CC=CC=C2N(C(=O)C1=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.